1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE is a complex organic compound that features a combination of pyrazole and triazolopyridazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE likely involves multi-step organic synthesis. Typical steps might include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the chlorophenyl and methoxyphenyl groups via substitution reactions.
- Synthesis of the triazolopyridazine moiety through cyclization and functional group transformations.
- Coupling of the pyrazole and triazolopyridazine units under specific conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
- Use of continuous flow reactors for better control of reaction parameters.
- Implementation of catalytic processes to enhance efficiency.
- Purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide (CH₃I).
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE may have various applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor signaling pathways.
Affecting cellular processes: Influencing cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-HYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE
- **1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-PROPANONE
Uniqueness
The uniqueness of 1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-[2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-5,6-dihydrotriazolo[4,5-d]pyridazine-4,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN7O4/c1-34-15-8-4-13(5-9-15)17-10-16(12-2-6-14(23)7-3-12)27-30(17)18(31)11-29-20-19(24-28-29)21(32)25-26-22(20)33/h2-9,17H,10-11H2,1H3,(H,25,32)(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSWUWDHGXAYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3C4=C(C(=O)NNC4=O)N=N3)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.